molecular formula C10H9N3S B2812375 1-phenyl-1H-pyrazole-4-carbothioamide CAS No. 54906-38-6

1-phenyl-1H-pyrazole-4-carbothioamide

Cat. No.: B2812375
CAS No.: 54906-38-6
M. Wt: 203.26
InChI Key: IOSFBUOSEDGEGN-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound with a molecular formula of C10H9N3S. It is characterized by a pyrazole ring substituted with a phenyl group and a carbothioamide group at the 4-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-carbothioamide can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with ethyl acetoacetate to form 1-phenyl-3-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to the corresponding carbothioamide derivative using thionyl chloride and ammonium thiocyanate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-pyrazole-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-1H-pyrazole-4-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: The compound is used in the production of agrochemicals and dyes

Comparison with Similar Compounds

1-Phenyl-1H-pyrazole-4-carbothioamide can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its carbothioamide group, which imparts specific reactivity and biological activity, distinguishing it from other similar compounds .

Biological Activity

1-Phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound with a molecular formula of C10H9N3S. This compound has gained attention in pharmacological research due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the carbothioamide group is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound can inhibit certain enzymes involved in inflammatory pathways, which may lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Target Pathways

The compound has shown promising results in inhibiting the growth of various pathogens, including bacteria and fungi. Its mechanism involves:

  • Molecular Docking : Studies suggest that the compound interacts with specific molecular targets through docking simulations, indicating a favorable binding profile that contributes to its antipromastigote activity against Leishmania species.
  • Inhibition of Biofilm Formation : It has been observed to inhibit biofilm formation in bacterial strains, which is crucial for treating persistent infections .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.

Pathogen MIC (µg/mL)
Haemophilus influenzae0.49 - 31.25
Staphylococcus aureus7.81 - 62.5
Escherichia coli250 - 1000
Pseudomonas aeruginosa250 - 1000

The compound displayed the highest activity against Haemophilus influenzae, with MIC values indicating potent inhibition of both planktonic and biofilm-forming cells .

Antifungal Activity

In addition to its antibacterial effects, this pyrazole derivative has demonstrated antifungal activity against species such as Candida albicans and Candida tropicalis. The results from a study using the Spread Plate method indicated that at a concentration of 1000 ppm, the compound effectively eliminated all fungal colonies .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound, particularly in inhibiting enzymes related to inflammation. This property suggests its utility in developing treatments for inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Efficacy Study : A study assessed the antimicrobial properties against various bacterial strains, revealing significant inhibitory effects and establishing its potential as a therapeutic agent .
  • Antifungal Assessment : Another investigation focused on its antifungal activity, showcasing effective concentrations that led to complete eradication of fungal colonies, further supporting its application in treating fungal infections .
  • Inflammation Model : In vitro studies demonstrated that this compound could modulate inflammatory responses by inhibiting specific pathways, suggesting it could be beneficial for conditions characterized by chronic inflammation.

Properties

IUPAC Name

1-phenylpyrazole-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSFBUOSEDGEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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